
N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound with the molecular formula C19H33NO2 It is characterized by the presence of a tetrahydropyran ring substituted with two cyclohexyl groups and an acetamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide typically involves the reaction of 2,6-dicyclohexyl-4-hydroxytetrahydropyran with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the acetamide by treatment with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides or other derivatives.
科学的研究の応用
N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets. The acetamide group can form hydrogen bonds with proteins, potentially inhibiting their activity. Additionally, the cyclohexyl groups may enhance the compound’s hydrophobic interactions with lipid membranes, affecting cellular processes .
類似化合物との比較
Similar Compounds
N-(2,6-Dicyclohexyloxan-4-yl)acetamide: A structurally similar compound with a different ring system.
4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane: Another related compound with similar functional groups.
Uniqueness
N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide is unique due to its specific combination of a tetrahydropyran ring and cyclohexyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
特性
CAS番号 |
1159826-02-4 |
|---|---|
分子式 |
C19H33NO2 |
分子量 |
307.5 g/mol |
IUPAC名 |
N-(2,6-dicyclohexyloxan-4-yl)acetamide |
InChI |
InChI=1S/C19H33NO2/c1-14(21)20-17-12-18(15-8-4-2-5-9-15)22-19(13-17)16-10-6-3-7-11-16/h15-19H,2-13H2,1H3,(H,20,21) |
InChIキー |
RDROZMXLWOJMJZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1CC(OC(C1)C2CCCCC2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Methylsulfonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13707941.png)
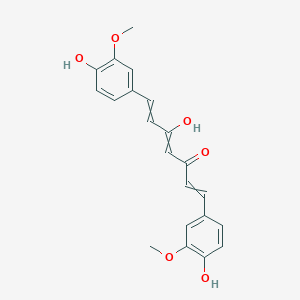


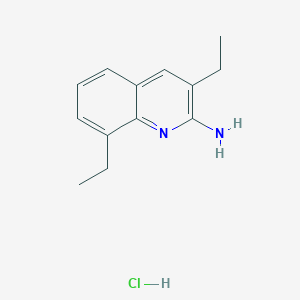
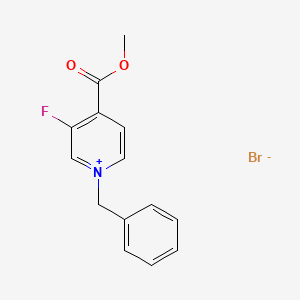
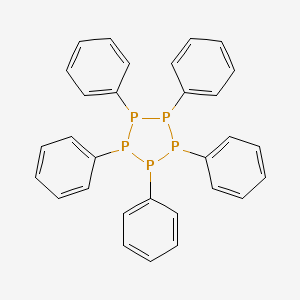



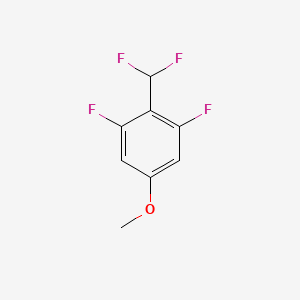
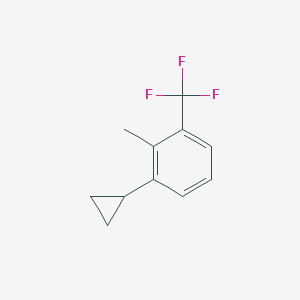
![2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt](/img/structure/B13708025.png)
![1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708027.png)
